4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid
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Overview
Description
4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, a cyclopropylnaphthalene moiety, and a sulfanylbutanoic acid group, making it a unique and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid involves several key steps:
Formation of Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of Cyclopropylnaphthalene Moiety: This step involves the reaction of the thieno[3,2-d]pyrimidine intermediate with 4-cyclopropylnaphthalen-1-amine under suitable conditions.
Attachment of Sulfanylbutanoic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.
Cyclopropylnaphthalene Derivatives: Compounds with the cyclopropylnaphthalene moiety may have comparable structural features and biological properties.
Uniqueness
4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid is unique due to its combination of the thieno[3,2-d]pyrimidine core, cyclopropylnaphthalene moiety, and sulfanylbutanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C23H21N3O2S2 |
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Molecular Weight |
435.6 g/mol |
IUPAC Name |
4-[4-[(4-cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid |
InChI |
InChI=1S/C23H21N3O2S2/c27-20(28)6-3-12-30-23-25-19-11-13-29-21(19)22(26-23)24-18-10-9-15(14-7-8-14)16-4-1-2-5-17(16)18/h1-2,4-5,9-11,13-14H,3,6-8,12H2,(H,27,28)(H,24,25,26) |
InChI Key |
QCYFDOOWTYKXND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)NC4=NC(=NC5=C4SC=C5)SCCCC(=O)O |
Origin of Product |
United States |
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